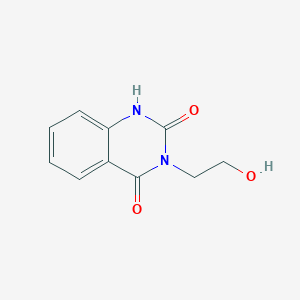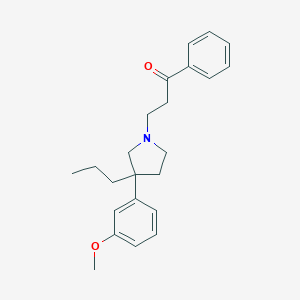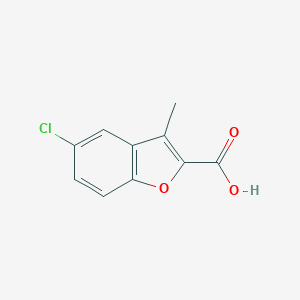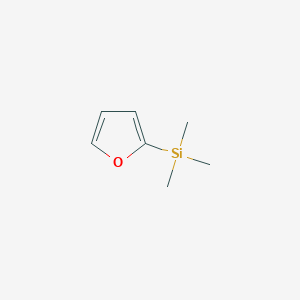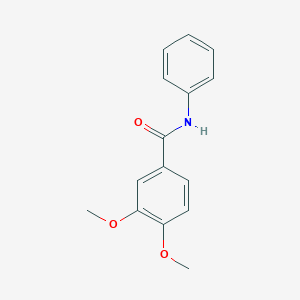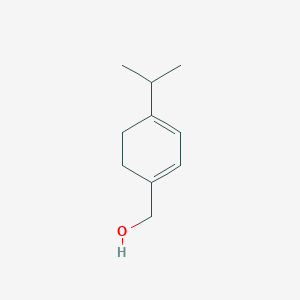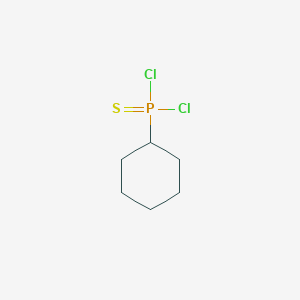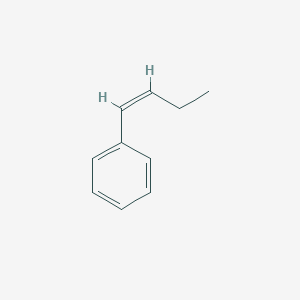
(Z)-1-Phenyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Phenyl-1-butene is a chemical compound that belongs to the class of organic compounds known as alkenes. It is also known as alpha-phenylbutene or 1-phenylbutene. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors in the human body.
Scientific Research Applications
(Z)-1-Phenyl-1-butene has been widely used in scientific research due to its ability to act as a ligand for various receptors in the human body. It has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. (Z)-1-Phenyl-1-butene has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. These properties make (Z)-1-Phenyl-1-butene a valuable tool for studying the physiological and biochemical effects of these receptors.
Mechanism Of Action
The mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood. However, it is believed to act as a modulator of the cannabinoid and sigma-1 receptors. By binding to these receptors, (Z)-1-Phenyl-1-butene may alter their activity and downstream signaling pathways, resulting in various physiological and biochemical effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-1-Phenyl-1-butene are still being studied. However, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. These effects are believed to be mediated by the activation of the cannabinoid and sigma-1 receptors.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-1-Phenyl-1-butene in lab experiments are its ability to act as a ligand for the cannabinoid and sigma-1 receptors and its unique chemical properties. However, its limitations include its high cost and limited availability. Additionally, the mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving (Z)-1-Phenyl-1-butene. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to study its effects on other receptors and biological systems. Additionally, (Z)-1-Phenyl-1-butene could be used as a lead compound for the development of new drugs targeting the cannabinoid and sigma-1 receptors.
Synthesis Methods
(Z)-1-Phenyl-1-butene is synthesized from 1-phenyl-1-butanone through a process called the Wittig reaction. In this reaction, 1-phenyl-1-butanone is treated with a phosphonium ylide, which results in the formation of (Z)-1-Phenyl-1-butene. This reaction is commonly used in organic chemistry to synthesize alkenes from ketones.
properties
CAS RN |
1560-09-4 |
|---|---|
Product Name |
(Z)-1-Phenyl-1-butene |
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
InChI Key |
MPMBRWOOISTHJV-CLTKARDFSA-N |
Isomeric SMILES |
CC/C=C\C1=CC=CC=C1 |
SMILES |
CCC=CC1=CC=CC=C1 |
Canonical SMILES |
CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
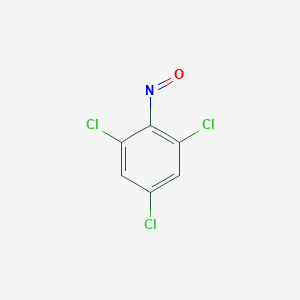
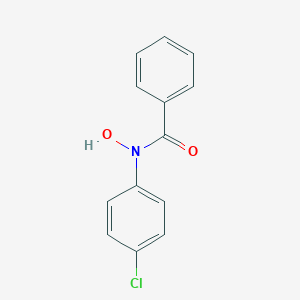
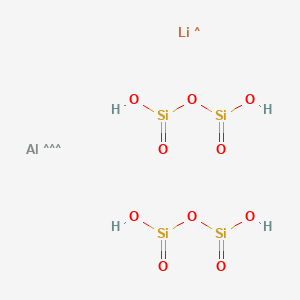
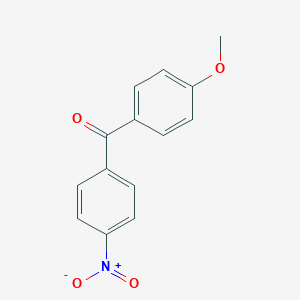
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
